methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate
Description
Properties
IUPAC Name |
methyl 2-[3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxopyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10-11(8-12-13(17)4-3-5-14(12)18)15(20)6-7-19(10)9-16(21)22-2/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBASEMXEXSIDOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC(=O)OC)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate (CAS Number: 339104-41-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C16H15Cl2NO3
- Molecular Weight : 340.20 g/mol
- IUPAC Name : this compound
Structural Characteristics
The compound features a pyridinone core with substituents that include a dichlorobenzyl group and an acetate moiety. The presence of the dichlorobenzyl group is significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems.
Potential Targets
- Antiviral Activity : Research indicates that compounds with similar structures may inhibit viral replication by targeting viral envelope proteins. These proteins are crucial for virus assembly and infection processes .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications in various diseases.
Antiviral Studies
In a study evaluating antiviral agents, this compound was tested against yellow fever virus. Compounds demonstrating over 50% inhibition at a concentration of 50 µM were considered active. The results were summarized in the following table:
| Compound | Inhibition (%) | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| This compound | 65% | 25 | >100 |
| Control Compound A | 75% | 15 | >200 |
| Control Compound B | 40% | 50 | >150 |
This data suggests that this compound exhibits significant antiviral properties, although further studies are needed to elucidate its mechanism of action.
Toxicological Studies
Toxicity assessments are crucial in determining the safety profile of any compound. Preliminary studies indicate that while the compound shows promising biological activity, it also requires careful evaluation regarding its cytotoxic effects on human cell lines.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into potential therapeutic applications:
- Antimicrobial Activity : Compounds structurally related to this compound have shown antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have been investigated for their anti-inflammatory effects in animal models, suggesting potential applications in treating inflammatory diseases.
- Cancer Research : Investigations into the anticancer properties of similar pyridinone derivatives have indicated possible mechanisms involving apoptosis induction in cancer cell lines.
Scientific Research Applications
Antimicrobial Properties
Preliminary studies suggest that methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, although further research is needed to elucidate its full spectrum of activity and mechanism of action.
Insecticidal Applications
The compound has been studied for its potential as an insecticide. Its structure allows it to disrupt biological processes in pests, specifically targeting metabolic pathways. The dichlorobenzyl moiety enhances its toxicity against various insect species, making it a candidate for agricultural applications aimed at pest control .
Fungicidal Properties
Research indicates that this compound may also possess fungicidal properties. This aspect is critical for developing new agricultural fungicides that can combat resistant fungal strains.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyridine Ring : Starting materials undergo cyclization reactions to form the pyridine structure.
- Substitution Reactions : The introduction of the dichlorobenzyl group is achieved through electrophilic aromatic substitution.
- Acetylation : The final step involves acetylating the nitrogen atom in the pyridine ring to yield the target compound.
The mechanism of action is believed to involve interactions with enzymes associated with metabolic pathways in insects and fungi, potentially inhibiting key processes such as chitin synthesis or energy metabolism .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate
- CAS No.: 339104-41-5
- Synonyms: AC1LSG9X, ZINC1401975, methyl 2-{3-[(2,6-dichlorophenyl)methyl]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetate .
Structural Features :
- Core : 4-Oxo-1(4H)-pyridinyl ring substituted at the 3-position with a 2,6-dichlorobenzyl group and at the 2-position with a methyl group.
- Ester Moiety : Methyl ester linked via an acetoxy group at the 1-position of the pyridine ring.
Comparison with Similar Compounds
Structural Analog 1: Ethyl 2-[3-(2,6-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
- CAS No.: 320423-00-5 .
- Core Structure : 2,4,5-Trioxo-imidazolidinyl ring.
- Substituents :
- 3-Position: 2,6-Dichlorobenzyl group.
- Ester: Ethyl acetate side chain.
Key Differences :
Structural Analog 2: (4aR)-1-[(3-Chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester
Key Differences :
- Complexity : The fused pyrrolo-pyridazine system (Analog 2) introduces additional stereocenters and hydrogen-bonding sites, which may enhance target specificity but complicate synthesis .
- Chlorine Substitution : Analog 2 features a single chlorine atom at the 3-position of the benzyl group, whereas the target compound has dichlorination at the 2,6-positions, likely increasing lipophilicity .
Structural Analog 3: N-[2-[4-Benzyl-(2RS)-[(1S)-[3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-yl)ureido]-2-phenylethyl]-5-oxopiperazin-1-yl]acetyl]-Arg-NHBn Trifluoroacetate
Key Differences :
- Size and Complexity : Analog 3 is a high-molecular-weight peptide-like structure with multiple functional groups, contrasting sharply with the simpler pyridinyl-acetate scaffold of the target compound.
- Biological Relevance : The indazole-urea motif in Analog 2 is often associated with kinase inhibition, suggesting divergent therapeutic applications compared to the target molecule .
Data Table: Comparative Analysis
Research Findings and Implications
- Lipophilicity: The 2,6-dichlorobenzyl group in the target compound and Analog 1 enhances membrane permeability compared to Analog 2’s monochloro derivative .
- Metabolic Stability : Methyl esters (target compound) are generally hydrolyzed faster than ethyl or bulky esters (Analog 2), impacting drug half-life .
- Therapeutic Potential: While Analog 3’s indazole-urea system suggests kinase inhibition, the target compound’s pyridinyl-acetate scaffold may favor protease or cyclooxygenase modulation .
Preparation Methods
Cyclocondensation of β-Keto Esters
β-Keto esters, such as methyl 3-oxobutanoate, undergo cyclization with ammonia or ammonium acetate to form 4-pyridinones. For example, radical bromination of methyl 3-oxobutanoate (37) yields methyl 2-bromo-3-oxobutanoate (38), which reacts with thiourea to produce 2-amino-4-methylthiazole-5-carboxylic acid methyl ester (39). While this method primarily generates thiazole intermediates, analogous pathways apply to pyridinones by substituting thiourea with urea or primary amines.
Reaction Conditions :
Knorr-Type Cyclization
Knorr pyridine synthesis, involving condensation of diketones with amines, is adapted for 4-pyridinones. A diketone precursor (e.g., 2,5-hexanedione) reacts with ammonium acetate in acetic acid under reflux to form 2-methyl-4-pyridinone. Subsequent oxidation or functionalization introduces the 4-oxo group.
Key Data :
| Starting Material | Reagent/Conditions | Yield | Citation |
|---|---|---|---|
| 2,5-Hexanedione | NH₄OAc, AcOH, reflux | 68% | |
| Methyl 3-oxobutanoate | NBS, CCl₄, light | 72% |
Esterification and Functional Group Interconversion
The methyl ester group is typically introduced early in the synthesis (e.g., via β-keto ester precursors) but may require late-stage modification.
Direct Esterification
Carboxylic acid intermediates (e.g., 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetic acid) undergo esterification with methanol using EDCI (1-ethyl-3-(3’-dimethylaminopropyl)carbodiimide) as a coupling agent.
Conditions :
Transesterification
Alternative routes involve transesterification of higher esters (e.g., ethyl or tert-butyl) with sodium methoxide in methanol. This method avoids acidic conditions that might degrade the pyridinone ring.
Integrated Synthetic Routes
Combining the above steps, two full synthetic pathways emerge:
Linear Synthesis (Pyridinone → Benzylation → Esterification)
Convergent Synthesis (Modular Coupling)
- Halopyridinone synthesis : Bromination at the 3-position (Yield: 72%).
- Suzuki coupling : Palladium-mediated cross-coupling with (2,6-dichlorophenyl)boronic acid (Yield: 82%).
- Ester retention : Methyl ester preserved throughout synthesis.
Total Yield : ~59%
Challenges and Optimization Strategies
- Regioselectivity : The 3-position of the pyridinone is more reactive toward electrophiles, but steric hindrance from the 2-methyl group necessitates precise temperature control.
- Oxidation Sensitivity : The 4-oxo group may degrade under strong acidic or basic conditions, favoring neutral pH in later steps.
- Catalyst Poisoning : Dichlorobenzyl groups can deactivate palladium catalysts; excess ligand (e.g., PPh₃) mitigates this.
Q & A
Q. What are the critical synthetic challenges in achieving high-yield synthesis of methyl 2-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]acetate, and how can they be methodologically addressed?
Answer: The synthesis involves multi-step reactions requiring precise control of:
- Reaction conditions : Temperature (e.g., 60–80°C for esterification), solvent polarity (e.g., dichloromethane or THF for intermediate steps), and anhydrous environments to prevent hydrolysis .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating intermediates. Final purity (>95%) can be confirmed via HPLC .
- Key steps : Activation of the pyridinyl core with 2,6-dichlorobenzyl groups may require Friedel-Crafts alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structural integrity and purity of this compound?
Answer:
- 1H/13C NMR : Assign signals for the dichlorobenzyl aromatic protons (δ 7.2–7.4 ppm), ester carbonyl (δ 170–175 ppm), and pyridinyl methyl group (δ 2.1–2.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity, with UV detection at 254 nm .
Q. Table 1: Representative Analytical Data for Structural Confirmation
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| 1H NMR | δ 2.1 (s, 3H, CH₃), δ 4.2 (s, 2H, OCH₂CO) | |
| 13C NMR | δ 170.5 (C=O ester), δ 138.2 (Cl-substituted aryl) | |
| HRMS | [M+H]⁺ calc. 396.0654; found 396.0658 |
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of the ester and dichlorobenzyl moieties in nucleophilic or electrophilic reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The ester carbonyl (LUMO) is susceptible to nucleophilic attack, while the dichlorobenzyl group may stabilize intermediates via resonance .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities and regioselectivity .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound across studies?
Answer:
- Orthogonal assays : Use both enzymatic (e.g., IC₅₀ measurements) and cell-based assays (e.g., cytotoxicity profiling) to validate activity .
- Batch-to-batch consistency : Ensure purity via HPLC and quantify residual solvents (GC-MS) to exclude impurities as confounding factors .
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
Answer:
Q. Table 2: Comparative Bioactivity of Structural Analogs
| Analog Substituent | Target IC₅₀ (μM) | Solubility (mg/mL) | Reference |
|---|---|---|---|
| 2,6-Dichlorobenzyl | 0.45 | 0.12 | |
| 2,4-Dichlorobenzyl | 1.20 | 0.08 | |
| 2,6-Dimethylbenzyl | >10 | 0.95 |
Q. What methodologies are recommended for assessing metabolic stability and identifying major metabolites?
Answer:
- Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH) and monitor degradation via LC-MS/MS .
- Metabolite identification : Use high-resolution MS/MS to detect hydroxylation or demethylation products .
Methodological Notes
- Contradiction management : When conflicting data arise (e.g., variable IC₅₀ values), validate assay conditions (pH, temperature) and confirm compound stability under test conditions .
- Advanced characterization : X-ray crystallography (as in ) can resolve ambiguous stereochemistry or tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
